![molecular formula C20H25BrClF2N5O3S B1649335 CP-547632 hydrochloride CAS No. 252003-71-7](/img/structure/B1649335.png)
CP-547632 hydrochloride
Overview
Description
CP-547632 hydrochloride is an orally active, ATP-competitive inhibitor of the VEGFR-2 and basic fibroblast growth factor (FGF) kinases . It has been used in trials studying the treatment of various cancers . It has antitumor efficacy .
Molecular Structure Analysis
The chemical formula of CP-547632 hydrochloride is C20H25BrClF2N5O3S . Its exact mass is 567.05 and its molecular weight is 568.863 .Chemical Reactions Analysis
CP-547632 hydrochloride is an ATP-competitive kinase inhibitor. It is selective for VEGFR2 and bFGF over EGFR, PDGFRβ, and related tyrosine kinases .Physical And Chemical Properties Analysis
CP-547632 hydrochloride is a white to beige powder . It is soluble in DMSO .Scientific Research Applications
- CP-547632 is a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase . VEGFR signaling plays a crucial role in endothelial cell proliferation and migration, which are essential for angiogenesis—the formation of new blood vessels. By blocking VEGFR-2, CP-547632 inhibits angiogenesis, potentially impacting tumor growth and metastasis.
- In preclinical studies, CP-547632 demonstrated antitumor efficacy. When administered orally to mice with NIH3T3/H-ras tumors, it inhibited VEGFR-2 phosphorylation in tumors in a dose-dependent manner . This inhibition correlated with reduced VEGF-induced corneal angiogenesis in mice.
- In athymic mice bearing human xenografts, CP-547632 led to up to 85% tumor growth inhibition .
- CP-547632 is currently under clinical investigation for the treatment of human malignancies . Its well-tolerated, orally-bioavailable nature makes it a promising candidate.
- CP-547632 selectively inhibits VEGFR-2 and basic fibroblast growth factor (FGF) kinases with IC50 values of 11 nM and 9 nM, respectively .
- CP-547632 effectively blocks VEGFR-2 kinase autophosphorylation (IC50 = 11 nM) and VEGF-induced VEGFR-2 phosphorylation in VEGFR-2-transfected endothelial cells (IC50 = 6 nM) .
Angiogenesis Inhibition
Tumor Growth Suppression
Clinical Investigation for Malignancies
VEGFR-2 and FGF Kinase Inhibition
Cell-Based Phospho-VEGFR-2 Inhibition
ATP-Competitive Kinase Inhibition
Safety And Hazards
Future Directions
CP-547632 hydrochloride has been used in trials studying the treatment of various cancers, including ovarian cancer, lung neoplasms, ovarian neoplasms, peritoneal neoplasms, and fallopian tube cancer . It has shown promise in inhibiting tumor growth and is currently under clinical investigation for the treatment of human malignancies .
properties
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S.ClH/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28;/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPJZJJMQDXYGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClF2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CP-547632 hydrochloride | |
CAS RN |
252003-71-7 | |
Record name | CP-547632 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-547632 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKR4BWW90F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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